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molecular formula C19H39NO2 B098327 Tetrabutylammonium acrylate CAS No. 16083-20-8

Tetrabutylammonium acrylate

Cat. No. B098327
M. Wt: 313.5 g/mol
InChI Key: YFIQXXZYXQTDGB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05426167

Procedure details

A 5 liter glass reaction vessel, fitted with a magnetic stirrer, a hose connector, and a septum were purged with nitrogen. Operating in an atmosphere of nitrogen, 297 grams of poly(isobutylene-co-parabromomethylstyrene) (Mv=1.2M, 1.7% para-bromomethylstyrene) was placed into the vessel along with 3.5 liters of xylenes. The polymer was dissolved with stirring under a partial vacuum of 100 mm Hg with a nitrogen sparge attached at the bottom of the solution. A xylene solution of tetrabutylammonium acrylate was prepared in a second flask under nitrogen by placing 100 ml xylenes, 60 ml tetrabutylammonium hydroxide (1M in methanol) and 6.0 g acrylic acid together with stirring. The contents of the flask was concentrated to half its volume and then diluted to 0.5 liters with more xylenes. This solution was then added to the flask containing the poly(isobutylene-co-para-bromomethylstyrene) and the temperature of the solution was raised to 65° C. The reaction was complete in six hours and the polymer was isolated by precipitation in isopropanol. The polymer was dried in a vacuum oven at 1 mm Hg, 40° C. The analysis for the acrylate content (FTIR and NMR) indicate that the modified polymer has 0.24 meq/gram which is consistent with the complete conversion of acrylic acid to acrylic ester and total conversion of the benzylbromide.
[Compound]
Name
glass
Quantity
5 L
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
tetrabutylammonium hydroxide
Quantity
60 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[CH2:7]([N+:11]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH3:10]>>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[CH2:20]([N+:11]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:16][CH2:17][CH2:18][CH3:19])[CH2:21][CH2:22][CH3:23] |f:1.2,3.4|

Inputs

Step One
Name
glass
Quantity
5 L
Type
reactant
Smiles
Step Two
Name
xylenes
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
tetrabutylammonium hydroxide
Quantity
60 mL
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring under a partial vacuum of 100 mm Hg with a nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
a hose connector, and a septum were purged with nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
The polymer was dissolved
CUSTOM
Type
CUSTOM
Details
sparge
STIRRING
Type
STIRRING
Details
with stirring
CONCENTRATION
Type
CONCENTRATION
Details
The contents of the flask was concentrated to half its volume
ADDITION
Type
ADDITION
Details
diluted to 0.5 liters with more xylenes
ADDITION
Type
ADDITION
Details
This solution was then added to the flask
ADDITION
Type
ADDITION
Details
containing the poly(isobutylene-co-para-bromomethylstyrene)
CUSTOM
Type
CUSTOM
Details
the polymer was isolated by precipitation in isopropanol
CUSTOM
Type
CUSTOM
Details
The polymer was dried in a vacuum oven at 1 mm Hg, 40° C

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)(=O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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